molecular formula C8H8AsNO3 B12799461 2-(p-Arsenosophenoxy)acetamide CAS No. 5425-08-1

2-(p-Arsenosophenoxy)acetamide

Cat. No.: B12799461
CAS No.: 5425-08-1
M. Wt: 241.08 g/mol
InChI Key: PCGBYXMWIFYHLA-UHFFFAOYSA-N
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Description

2-(p-Arsenosophenoxy)acetamide is an experimental organic arsenical compound offered for research and development purposes. This molecule features a phenoxyacetamide scaffold, a structure recognized in medicinal chemistry for its diverse pharmacological potential. Phenoxyacetamide derivatives have been investigated as key frameworks in the development of compounds with various biological activities, including as potential anti-mycobacterial, anti-inflammatory, and anti-cancer agents . The integration of an arsenic-based moiety in its structure may lend this compound to specialized research applications, particularly in exploring novel mechanisms of action or in chemical biology probes. Researchers are investigating similar acetamide-based compounds for targeting specific enzymes or pathways, such as the PfATP4 transporter in antimalarial research . This product is intended for use by qualified researchers in a controlled laboratory setting. It is supplied as a solid and requires proper handling. Researchers should conduct all necessary experiments to fully characterize the compound's physicochemical properties, stability, and biological activity. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Safety Data Sheets (SDS) should be consulted prior to handling.

Properties

CAS No.

5425-08-1

Molecular Formula

C8H8AsNO3

Molecular Weight

241.08 g/mol

IUPAC Name

2-(4-arsorosophenoxy)acetamide

InChI

InChI=1S/C8H8AsNO3/c10-8(11)5-13-7-3-1-6(9-12)2-4-7/h1-4H,5H2,(H2,10,11)

InChI Key

PCGBYXMWIFYHLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)[As]=O

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of 2 P Arsenosophenoxy Acetamide

Strategic Approaches for the Synthesis of 2-(p-Arsenosophenoxy)acetamide

The synthesis of this compound is a multi-step process that involves the careful construction of the aryl-arsenoso core followed by the introduction of the phenoxyacetamide moiety. The design of synthetic routes also allows for the creation of structurally modified analogues for research purposes.

The synthesis of the aryl-arsenoso core is a foundational step in the preparation of this compound. A common method for creating a carbon-arsenic bond is through the reaction of an appropriate aryl diazonium salt with a source of arsenic, such as sodium arsenite. This reaction, known as the Bart reaction, provides a versatile route to aryl arsonic acids. For the synthesis of the p-arsenosophenyl group, one could start with p-aminophenol. Diazotization of p-aminophenol followed by the Bart reaction would yield p-hydroxyphenylarsonic acid. Subsequent reduction of the arsonic acid group is necessary to obtain the desired arsenoso moiety.

Another approach involves the direct arsenation of phenols. This method can be achieved using arsenic trichloride (B1173362) in the presence of a catalyst. The resulting aryl arsonic acid can then be reduced to the corresponding arsenoso compound. The choice of synthetic route often depends on the availability of starting materials and the desired purity of the final product.

Once the p-arsenosophenol core is synthesized, the next step is the incorporation of the acetamide (B32628) group at the phenolic oxygen. This is typically achieved through a Williamson ether synthesis. researchgate.net The p-arsenosophenol is first treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenolic hydroxyl group, forming a phenoxide. researchgate.net This nucleophilic phenoxide is then reacted with a suitable electrophile, such as 2-chloroacetamide (B119443) or 2-bromoacetamide, to form the desired ether linkage. researchgate.netnih.gov

The reaction conditions, including the choice of solvent and temperature, are crucial for optimizing the yield and minimizing side reactions. Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide, are often employed to facilitate the nucleophilic substitution reaction. researchgate.net

A variety of phenoxyacetamide derivatives have been synthesized using similar methodologies, highlighting the robustness of this approach. nih.govglobalresearchonline.net For instance, the synthesis of novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by the condensation of the corresponding phenoxyacetic acid with a diamine using a coupling agent. nih.gov

The modular nature of the synthesis of this compound allows for the design and synthesis of a wide range of structurally modified analogues. mdpi.comnih.gov These analogues are valuable tools for structure-activity relationship (SAR) studies and for probing the biological and chemical properties of this class of compounds.

Modifications can be introduced at several positions:

Aryl Ring: Substituents can be introduced on the phenyl ring of the arsenoso core to modulate its electronic and steric properties.

Arsenic Center: The oxidation state of the arsenic atom can be varied (e.g., As(III) vs. As(V)), or the arsenoso group can be replaced with other arsenic-containing functionalities.

Acetamide Moiety: The amide group can be N-substituted with various alkyl or aryl groups to explore the impact of these modifications on the compound's properties. globalresearchonline.net

The synthesis of these analogues generally follows the same fundamental synthetic strategies, with appropriate modifications to the starting materials and reaction conditions.

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation (e.g., FTIR, UV-Vis, Mass Spectrometry in research context)

The unambiguous structural confirmation of this compound and its analogues relies on a combination of advanced spectroscopic and analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.net For this compound, characteristic vibrational bands would be expected for the following groups: researchgate.netacs.orgnih.gov

Functional GroupCharacteristic Vibrational Frequency (cm⁻¹)
N-H stretching (amide)3400-3200
C=O stretching (amide)1680-1630
C-O-C stretching (ether)1260-1000
As=O stretching (if oxidized)~900
As-C stretching600-500

This table is interactive.

The precise positions of these bands can provide valuable information about the molecular environment of the functional groups. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl and arsenoso groups. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring and the nature of the arsenic moiety.

Mass Spectrometry (MS): Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. researchgate.nete-bookshelf.de High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can provide valuable structural information, helping to confirm the connectivity of the different moieties within the molecule. researchgate.net Techniques such as electrospray ionization (ESI) are commonly used for the analysis of organoarsenic compounds. researchgate.net

Analytical TechniqueInformation Obtained
FTIR Presence of functional groups (N-H, C=O, C-O-C, As=O, As-C)
UV-Vis Electronic transitions (π-π, n-π)
Mass Spectrometry Molecular weight, elemental composition, structural fragmentation

This table is interactive.

Stereochemical Considerations at the Arsenic Center and their Implications for Molecular Recognition

The arsenic atom in this compound is a potential stereocenter. When the arsenic atom is trivalent and bonded to three different substituents, it can exist as a pair of enantiomers. This stereochemistry can have significant implications for the molecule's interaction with chiral biological macromolecules, such as enzymes and receptors. nih.govresearchgate.net

The specific three-dimensional arrangement of the substituents around the arsenic center can influence the molecule's ability to bind to a specific target. This is a key aspect of molecular recognition, where the shape and electronic properties of a ligand determine its affinity and selectivity for a particular binding site. nih.govresearchgate.net

While the direct study of the stereochemistry of this compound may not be extensively reported, the principles of molecular recognition in organoarsenic compounds are an active area of research. nih.govresearchgate.net The design of stereochemically pure arsenicals is a growing field, with potential applications in the development of targeted therapeutic agents and probes for chemical biology.

Molecular Interactions and Mechanistic Insights of 2 P Arsenosophenoxy Acetamide

Elucidation of Specific Binding Mechanisms with Biological Macromolecules

The biological activity of 2-(p-Arsenosophenoxy)acetamide is predicated on its ability to form stable yet reversible complexes with proteins. This interaction is highly specific, primarily targeting cysteine residues, but also involving other amino acids that contribute to the binding affinity and specificity.

Interaction and Coordination with Cysteine Thiol Groups in Proteins

Trivalent arsenicals, such as the arsenoso group in this compound, exhibit a high affinity for sulfhydryl groups, which are present in the amino acid cysteine. nih.govacs.org This interaction is the cornerstone of its biological activity. The arsenic atom readily forms covalent bonds with the sulfur atoms of cysteine residues within proteins. researchgate.net

The coordination chemistry of these interactions can vary. A single arsenic atom can bind to one, two, or three cysteine residues. When proximal cysteine residues are present in a protein's structure, the arsenical can form a stable chelate with two thiol groups (dithiol). In some cases, it can form a trigonal–pyramidal complex with three cysteine residues, which can significantly disrupt the protein's structure and function. oup.com This binding to cysteine thiols is a key mechanism for the action of many arsenical compounds. nih.govacs.orgoup.com

Identification of Other Key Amino Acid Residues Involved in Binding

While cysteine residues are the primary targets, other amino acid residues can play a crucial role in the binding of arsenicals through non-covalent interactions. These interactions help to position the arsenical compound correctly and enhance the stability of the protein-drug complex.

Characterization of Reversible Binding Dynamics and Equilibrium Kinetics

A critical aspect of the interaction between this compound and proteins is the reversible nature of the arsenic-thiol bond. oup.com This reversibility is crucial for its pharmacological profile, allowing for dynamic interactions within the cellular environment. The binding is a dynamic equilibrium, where the arsenical can associate and dissociate from the protein. This dynamic nature is influenced by the local redox environment of the cell. oup.com

Investigation of Induced Conformational Changes in Target Biomolecules Upon Binding

The binding of this compound to a target protein is not a simple lock-and-key event. It often induces significant conformational changes in the protein's structure. nih.govresearchgate.net These changes are a direct consequence of the formation of new covalent bonds and the establishment of other non-covalent interactions.

Modulation of Protein Function and Dynamics at the Molecular Level

The conformational changes induced by the binding of this compound directly translate into the modulation of the target protein's function and dynamics. nih.govresearchgate.net This modulation can manifest as either inhibition or, in some cases, activation of the protein's activity.

Arsenicals are known to inactivate numerous enzymes, particularly those involved in cellular energy metabolism and DNA repair pathways. researchgate.netwindows.net By binding to critical cysteine residues in the active site or in allosteric regulatory sites, the arsenical can disrupt the catalytic mechanism or prevent the binding of substrates. For instance, trivalent arsenicals have been shown to inhibit DNA repair proteins like poly(ADP-ribose) polymerase-1 (PARP-1), which contains a zinc finger domain with essential cysteine residues. windows.net The binding of arsenic can lead to the release of zinc and the inactivation of the enzyme. acs.orgwindows.net

Furthermore, the binding can affect the protein's interaction with other molecules, such as other proteins or DNA. nih.gov This can disrupt signaling pathways and other cellular processes that rely on these molecular interactions. For example, the modulation of thioredoxin, an important cellular redox enzyme, by arsenicals can impact cell growth and apoptosis. windows.net

Role of the Acetamide (B32628) Moiety in Facilitating Specific Molecular Recognition and Binding Affinity

The acetamide group, with its carbonyl and amino functionalities, can participate in hydrogen bonding. patsnap.comfiveable.me These hydrogen bonds can form with amino acid residues in the binding pocket of the target protein, thereby increasing the specificity and stability of the interaction. The ability of the acetamide group to form these secondary interactions can help to orient the arsenoso group for optimal binding to the target cysteine residues.

Table of Interacting Residues and Binding Characteristics

Interacting Residue Type Type of Interaction Significance in Binding
Cysteine Covalent bond with Arsenic Primary target, essential for activity nih.govacs.orgoup.com
Amide groups (backbone/side-chain) Hydrogen bonding with -SH group Stabilizes cysteine in a favorable conformation nih.gov
Aromatic residues Non-covalent facial interaction Contributes to binding pocket stability nih.gov
Carbonyl groups Hydrogen bond acceptor from -SH Can lower the pKa of cysteine nih.gov

Information regarding the chemical compound “this compound” and its mechanistic parallels with phosphate (B84403) mimicry in biological systems is not available in the public domain.

Extensive searches for research findings, molecular interactions, and mechanistic insights specifically pertaining to "this compound" have yielded no results. Consequently, the requested article section, "3.5. Mechanistic Parallels with Phosphate Mimicry in Biological Systems," cannot be generated with scientifically accurate and verifiable information.

General information regarding the broader class of arsenical compounds and their ability to mimic phosphate in biological systems exists. This mimicry is attributed to the chemical similarities between arsenate and phosphate, allowing arsenate to participate in or interfere with metabolic processes that involve phosphate. This can lead to the formation of unstable arsenate esters and the uncoupling of vital energy-producing pathways. However, no specific studies or data could be located for "this compound" that would allow for a detailed discussion of its unique molecular interactions or mechanistic properties in this context.

Advanced Research Applications and Methodologies Utilizing 2 P Arsenosophenoxy Acetamide

Development and Application as Specialized Molecular Probes

The capacity to selectively tag biomolecules in their native environment is a cornerstone of molecular biology. 2-(p-Arsenosophenoxy)acetamide serves as a foundational scaffold for creating highly specific molecular probes. These probes are designed to report on protein location, conformation, and interaction by incorporating reporter groups such as fluorophores or spin labels, which are directed to engineered binding motifs on a target protein.

Site-specific labeling with arsenical probes provides a powerful alternative to fluorescent protein fusions (e.g., GFP), offering smaller tags and the ability to perform pulse-chase experiments. The methodology hinges on the high-affinity interaction between an arsenical compound and a genetically encoded peptide tag on the protein of interest.

This compound, as a monoarsenical compound, can be derivatized with a fluorophore to create a probe that targets vicinal dithiol motifs (Cys-Cys). However, the most prominent application involves its conceptual role in the development of biarsenical probes. These probes, such as FlAsH (Fluorescein Arsenical Hairpin binder) and ReAsH (Resorufin Arsenical Hairpin binder), target the high-affinity tetracysteine (TC) tag, which typically has a sequence like Cys-Cys-Pro-Gly-Cys-Cys.

The labeling mechanism is a two-step process. The biarsenical probe is first synthesized and stored in a non-fluorescent state, with the arsenic atoms protected by small dithiols like 1,2-ethanedithiol (B43112) (EDT). Upon introduction to a biological system expressing a TC-tagged protein, the probe diffuses across cell membranes. When it encounters the TC tag, the four cysteine thiol groups displace the EDT molecules, forming a stable, covalent complex with the two arsenic atoms. This binding event restricts the rotational freedom of the fluorophore core, causing a dramatic increase in its quantum yield and rendering it highly fluorescent. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling precise imaging of protein localization, trafficking, and turnover in live cells and organisms.

Table 1: Comparison of Arsenical-Based Labeling Strategies

ParameterMonoarsenical Probes (e.g., derivatized this compound)Biarsenical Probes (e.g., FlAsH-EDT₂)
Target Motif Vicinal Dithiol (Cys-Xn-Cys, where n is small)Tetracysteine (TC) Tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys)
Binding Affinity Moderate to HighVery High (pM to low nM range)
Specificity Can bind to endogenous proteins with accessible vicinal dithiols, potentially leading to off-target signals.Extremely high for the engineered TC tag, with minimal off-target binding in most cellular contexts.
Signal Mechanism Typically "always on" unless specifically designed with a quencher.Often a "turn-on" mechanism; probe is non-fluorescent until bound to the TC tag, providing high contrast.
Primary Application Labeling of proteins with natural or minimally engineered dithiol sites; use as a control or building block.Live-cell imaging, protein tracking, pulse-chase analysis, and fluorescence resonance energy transfer (FRET) studies.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution. The covalent attachment of a probe to a specific site can provide valuable structural restraints. While the ⁷⁵As nucleus is NMR-active, its large quadrupole moment makes it difficult to observe directly in large molecules. Instead, arsenical probes are used as tools for chemical shift perturbation (CSP) mapping.

In a typical experiment, a protein engineered with a TC tag is studied using a two-dimensional NMR experiment, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. Each peak in this spectrum corresponds to a specific amide group in the protein's backbone. After acquiring a baseline spectrum, a monoarsenical compound like this compound or a biarsenical probe is added. The binding of the arsenical to the TC tag induces localized changes in the chemical environment. Amino acid residues at or near the binding site will experience a change in their magnetic environment, causing their corresponding peaks in the HSQC spectrum to shift or broaden. By mapping these perturbations onto the protein's structure, researchers can precisely confirm the location of the tag and study any local or allosteric conformational changes induced by ligand binding.

EPR spectroscopy is uniquely suited for studying the structure and dynamics of macromolecules by detecting unpaired electrons. The technique of Site-Directed Spin Labeling (SDSL) involves introducing a stable radical (a spin label), typically a nitroxide, at a specific site on a protein.

To leverage arsenical chemistry for EPR, this compound can be chemically modified to include a nitroxide spin label (e.g., a TEMPO derivative). This creates a targeted, monoarsenical spin-labeling reagent. This reagent is then used to label a protein containing an accessible vicinal dithiol or TC tag. The EPR spectrum of the attached nitroxide radical is sensitive to its rotational mobility and local environment. Changes in the protein's conformation, such as those that occur during substrate binding or protein-protein interaction, will alter the mobility of the spin label and thus change the shape of the EPR spectrum. Furthermore, by introducing two spin labels at different sites, the distance between them can be measured using techniques like Double Electron-Electron Resonance (DEER), providing crucial long-range distance restraints for structural modeling.

The versatility of arsenical chemistry allows for the rational design of probes tailored to different biological questions and target motifs.

Monoarsenical Constructs: These are based on a single arsenoso group, as seen in this compound. Their primary target is a vicinal dithiol. While naturally occurring vicinal dithiols exist, they can also be engineered into a protein sequence with minimal disruption. These constructs are valuable as smaller, less obtrusive tags and as building blocks for creating more complex heterobifunctional probes, where the other end of the molecule might be a photo-crosslinker, a biotin (B1667282) tag for affinity purification, or another small molecule.

Biarsenical Constructs: These probes contain two arsenic atoms connected by a linker, which is often the reporter group itself (e.g., fluorescein (B123965) in FlAsH, resorufin (B1680543) in ReAsH). Their design is optimized for binding to the tetracysteine tag. The high affinity (dissociation constants in the picomolar range) and specificity of this interaction are its defining features. The chelation effect, where all four cysteines coordinate the two arsenic atoms, makes the binding exceptionally stable and specific, minimizing background signal from endogenous dithiols. This has established the biarsenical/TC-tag system as a gold standard for specific protein imaging in living cells.

Table 2: Design Features of Arsenical Constructs

Construct TypeTarget MotifKey Design PrincipleExample Research Application
Monoarsenical Vicinal Dithiol (Cys-Cys)Single high-reactivity site (–As=O) for covalent attachment. Often derivatized with a functional group (fluorophore, spin label, biotin).Site-directed spin labeling (EPR); chemical shift mapping (NMR); targeting proteins with native dithiol motifs.
Biarsenical Tetracysteine Tag (Cys-Cys-X-X-Cys-Cys)Two arsenic atoms linked by a scaffold (often a fluorophore). Binding involves chelation by four cysteines, leading to high affinity and signal modulation.High-contrast live-cell fluorescence imaging; tracking protein dynamics and trafficking; FRET-based interaction studies.

Engineering of Arsenical Biosensors for Detection in Biological Research

The specificity of the arsenical-dithiol interaction has been ingeniously exploited to engineer genetically encoded biosensors for real-time monitoring of specific molecules or enzymatic activities within living cells. These biosensors translate the chemical binding event of an arsenical compound into a measurable optical signal, most commonly fluorescence. A prominent design strategy involves Förster Resonance Energy Transfer (FRET), a quantum mechanical phenomenon where energy is transferred non-radiatively between two fluorescent proteins, a donor (e.g., Cyan Fluorescent Protein, CFP) and an acceptor (e.g., Yellow Fluorescent Protein, YFP).

To create such a sensor, a protein scaffold is engineered to contain a specific recognition element flanked by the FRET pair (CFP and YFP). For detecting arsenicals like this compound, the recognition element is a short peptide sequence containing a tetracysteine motif (e.g., Cys-Cys-X-X-Cys-Cys), which forms a high-affinity binding site for trivalent arsenicals. In the absence of the arsenical, the protein exists in a conformation where the FRET pair is spatially separated, resulting in low FRET efficiency. Upon the introduction of this compound, the arsenical crosslinks the cysteine residues, inducing a significant conformational change in the sensor protein. This change brings the donor and acceptor fluorophores into close proximity, dramatically increasing FRET efficiency. The resulting change in the ratio of acceptor-to-donor emission can be precisely measured using fluorescence microscopy, providing a quantitative readout of arsenical concentration in specific subcellular compartments.

This technology has been extended beyond simply detecting the probe itself. By incorporating a substrate sequence for a specific enzyme, such as a protease, between the FRET pair and the arsenical-binding motif, researchers can monitor enzyme activity. In this configuration, the sensor reports high FRET in its intact state after binding an arsenical probe. When the target protease becomes active, it cleaves its substrate sequence within the sensor, separating the FRET pair and causing a loss of signal. This "turn-off" sensor design enables dynamic imaging of enzymatic activity in living systems.

Table 2: Comparison of Arsenical-Based Biosensor Designs This interactive table summarizes different biosensor architectures that utilize arsenical-dithiol chemistry. Click headers to sort.

Biosensor PrincipleRecognition ElementSignal Transduction MechanismTypical Application
FRET-Based Detection Engineered tetracysteine motif (e.g., CCXXCC)Arsenical binding induces a conformational change, altering the distance between CFP and YFP fluorophores.Real-time imaging of arsenical probe distribution in living cells.
Enzyme Activity Sensor Tetracysteine motif + specific enzyme cleavage siteArsenical binding locks the sensor in a high-FRET state. Enzymatic cleavage separates the FRET pair, reducing the signal.Monitoring the spatiotemporal activity of specific proteases or kinases.
Fluorescence Polarization Fluorescein-Arsenical Probe (FlAsH)Binding of the small, rapidly tumbling FlAsH probe to a large protein target drastically slows its rotation, increasing fluorescence polarization.In vitro and in vivo detection and localization of proteins tagged with a tetracysteine motif.

Investigation of Protein-Protein Interaction Modulation and Imaging in Research Models

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. The ability to modulate and visualize these interactions is critical for understanding biological networks. This compound and related arsenical probes serve as powerful chemical tools for this purpose, acting as modulators that can either stabilize or disrupt specific PPIs by targeting vicinal dithiol motifs at the protein interface.

The mechanism of modulation relies on conformational control. If a vicinal dithiol is located within or near the binding interface of a protein, its covalent crosslinking by an arsenical can lock the protein in a specific conformation. This induced structure may be more or less favorable for binding to a partner protein. For example, if the interaction requires a flexible loop, crosslinking this loop with an arsenical probe would rigidify it and inhibit the PPI. Conversely, if the arsenical-bound conformation mimics the active, binding-competent state, the probe can act as a chemical "staple" to enhance or stabilize the interaction.

The effects of this modulation can be visualized in living cells using advanced imaging techniques. FRET and Bimolecular Fluorescence Complementation (BiFC) are particularly well-suited for these studies.

FRET Imaging: Two proteins of interest, Protein A and Protein B, are fused to a FRET donor (e.g., CFP) and acceptor (e.g., YFP), respectively. If the proteins interact, the fluorophores are brought into proximity, generating a FRET signal. The addition of this compound can then be observed to either decrease the FRET signal (indicating disruption of the PPI) or increase it (indicating stabilization).

BiFC Imaging: In BiFC, Protein A is fused to the N-terminal fragment of a fluorescent protein (e.g., VN), and Protein B is fused to the C-terminal fragment (e.g., VC). Neither fragment is fluorescent on its own. Interaction between Protein A and Protein B brings the fragments together, allowing them to reconstitute a functional, fluorescent protein. The effect of an arsenical modulator on the intensity of the BiFC signal provides a direct measure of its impact on the PPI.

These approaches allow researchers to dissect the role of specific dithiol-containing domains in mediating PPIs and provide a method for the chemical control of cellular signaling pathways in research models.

Table 3: Examples of Arsenical-Mediated Modulation of Protein-Protein Interactions (PPIs) This table provides illustrative examples of how arsenical probes can be used to study specific PPIs. You can sort the data by clicking on the column headers.

Protein Interaction StudiedBiological ContextPostulated Effect of ArsenicalInvestigative Technique
Keap1 - Nrf2 Oxidative stress responseInhibition. Arsenical binding to cysteines in Keap1 may disrupt its ability to bind Nrf2, leading to Nrf2 stabilization.Co-immunoprecipitation, FRET Imaging
Receptor Tyrosine Kinase (RTK) Dimers Cell growth signalingStabilization. Crosslinking of juxtamembrane cysteine residues can lock the receptor in an active, dimeric state.BiFC, Western Blot for downstream signaling
14-3-3 - Client Protein Signal transduction cascadesModulation (Inhibition or Enhancement). Depends on the location of the dithiol relative to the 14-3-3 binding phosphoserine motif.FRET, Pull-down assays

Computational and Theoretical Investigations of 2 P Arsenosophenoxy Acetamide

Molecular Docking and Dynamics Simulations to Predict Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.gov For N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, docking studies were conducted to investigate its interaction with Matrix Metalloproteinase-2 (MMP-2), a protein implicated in cancer progression. nih.gov

The simulations revealed that the compound binds effectively within the active site of MMP-2, with binding energies for various poses ranging from -6.49 to -7.48 kcal/mol. nih.gov The most stable pose, with a binding energy of -7.48 kcal/mol, demonstrated significant interactions with key amino acid residues. nih.gov Hydrogen bonds were observed between the ligand and the residues GLU121 and LEU83, which contribute to the stability of the ligand-receptor complex. researchgate.net This strong binding affinity suggests that N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide could be a promising inhibitor of MMP-2. nih.gov

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations are typically used to study the dynamic behavior and stability of the ligand-receptor complex over time. However, detailed molecular dynamics simulation studies for N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide have not been extensively reported in the available literature.

ParameterValueSignificance
Target ProteinMMP-2Associated with cancer metastasis
Binding Energy Range-6.49 to -7.48 kcal/molIndicates favorable binding affinity
Key Interacting ResiduesGLU121, LEU83Hydrogen bonding sites stabilizing the complex

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Bond Character

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer deep insights into the electronic properties of a molecule. nih.gov For N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations were performed to determine its electronic structure, which is fundamental to understanding its reactivity and stability. nih.gov

A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. nih.gov

For N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, the calculated HOMO-LUMO energy gap was found to be 5.406 eV. nih.gov A larger energy gap generally signifies higher stability and lower chemical reactivity. nih.gov This value suggests that the compound is relatively stable. nih.gov These calculations are instrumental in characterizing the intrinsic properties of the molecule that govern its interactions. nih.gov

Quantum Chemical ParameterCalculated ValueInterpretation
HOMO EnergyNot explicitly statedRelates to electron-donating capacity
LUMO EnergyNot explicitly statedRelates to electron-accepting capacity
HOMO-LUMO Energy Gap5.406 eVIndicates high molecular stability and lower reactivity

Predictive Modeling of Molecular Recognition Events and Binding Energetics

Beyond docking, computational methods can quantify the energies of intermolecular interactions that stabilize a molecule within a crystal structure, which provides a model for understanding molecular recognition in a biological context. nih.gov For N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, an energy framework analysis was performed using the Hartree-Fock (HF/3-21G) model. nih.gov

This analysis dissects the total interaction energy into its constituent components: electrostatic, polarization, dispersion, and repulsion energies. The study revealed that in the crystal packing of the compound, the electrostatic energy (Eele) was the dominant stabilizing force, being more significant than the dispersion energy (Edis). nih.gov This indicates that strong electrostatic interactions, such as hydrogen bonds and other polar contacts, play a crucial role in the molecular recognition and packing of this compound. nih.gov Understanding these energetic contributions is vital for predicting how the molecule will interact with other molecules, including its biological target. nih.gov

Interaction Energy ComponentDominanceImplication
Electrostatic Energy (Eele)DominantPrimary force in stabilizing intermolecular interactions
Dispersion Energy (Edis)SecondaryContributes to overall stability but is less significant than electrostatics
Polarization Energy (Epol)Not specified as dominantContributes to the interaction energy
Repulsion Energy (Erep)Not specified as dominantDestabilizing component of the interaction

In Silico Structure-Activity Relationship (SAR) Analysis for Deeper Mechanistic Understanding

A comprehensive in silico Structure-Activity Relationship (SAR) analysis typically involves studying a series of structurally related compounds to determine how modifications to the chemical structure affect their biological activity. While a detailed SAR study on a library of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide analogs is not available in the reviewed literature, the existing computational data provides a foundational understanding for a preliminary SAR assessment.

These initial insights from docking and electronic structure calculations can guide the future design of more potent inhibitors. A systematic in silico SAR study would involve creating a virtual library of analogs and performing docking and free energy calculations for each to predict their activity, thereby providing a deeper mechanistic understanding and accelerating the drug discovery process.

Future Directions and Emerging Research Avenues for 2 P Arsenosophenoxy Acetamide

Design and Synthesis of Next-Generation Arsenosophenoxyacetamide Analogues with Tunable Reactivity

The development of new 2-(p-Arsenosophenoxy)acetamide analogues is a key area for future research, aiming to create molecules with tailored reactivity and specificity. This involves strategic structural modifications to the core molecule to modulate its electronic and steric properties. By introducing various functional groups onto the phenoxyacetamide scaffold or by altering the arsenical moiety, researchers can fine-tune the compound's reactivity towards specific biological targets.

Strategies for Structural Modification:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density at the arsenic center, thereby influencing its reactivity.

Modification of the Acetamide (B32628) Group: Altering the acetamide side chain can impact the compound's solubility, cell permeability, and interaction with target proteins.

Varying the Arsenic Oxidation State: Exploring both As(III) and As(V) derivatives can provide insights into the role of redox chemistry in the compound's biological activity.

These synthetic strategies are expected to yield a library of analogues with a spectrum of reactivities, providing valuable tools for probing biological systems and potentially leading to the development of more potent and selective therapeutic agents. The design of such analogues can be guided by computational modeling to predict their reactivity and binding affinities.

Table 1: Proposed Analogues of this compound and Their Potential Properties
AnalogueStructural ModificationPredicted Change in ReactivityPotential Research Application
2-(p-Arsenosophenoxy)-N-methylacetamideMethylation of the acetamide nitrogenIncreased lipophilicity, potentially altering cell permeabilityStudying the effect of lipophilicity on cellular uptake and target engagement
2-(4-Arsenosophenylsulfinyl)acetamideReplacement of the ether linkage with a sulfoxideAltered electronics at the arsenic centerInvestigating the impact of the bridging atom on reactivity and target specificity
2-(p-Arsenoso-3-nitrophenoxy)acetamideAddition of a nitro group to the phenyl ringIncreased electrophilicity of the arsenic atomProbing interactions with nucleophilic residues in protein targets

Integration with Novel Bioanalytical and High-Resolution Imaging Technologies

To unravel the complex cellular journey of this compound, its integration with cutting-edge bioanalytical and imaging technologies is crucial. These techniques can provide unprecedented spatial and temporal resolution of the compound's distribution, target engagement, and downstream effects within living cells.

Advanced Imaging Techniques:

Förster Resonance Energy Transfer (FRET): FRET-based biosensors can be developed to monitor the interaction of this compound with its protein targets in real-time. nih.govnih.gov This involves labeling the target protein and a modified version of the arsenical compound with a FRET pair of fluorophores. nih.govnih.gov A FRET signal would indicate close proximity, confirming a direct interaction. nih.govnih.gov

Raman Spectroscopy: This non-invasive, label-free imaging technique can detect the vibrational signatures of molecules. rsc.org By identifying the unique Raman spectrum of this compound, its subcellular localization and interaction with specific amino acids, such as cysteine, can be mapped. rsc.orgrsc.org Studies have shown that Raman spectroscopy can be used to monitor arsenic-induced biochemical changes in cells. researchgate.net

The application of these technologies will provide a more dynamic and detailed understanding of how this compound functions within the complex cellular environment.

Exploration of Uncharted Mechanistic Paradigms in Organoarsenic Chemical Biology

While the general toxicity of arsenic is known, the specific molecular mechanisms of many organoarsenic compounds, including this compound, remain to be fully elucidated. Future research should focus on exploring novel biochemical pathways and non-canonical protein targets that may be affected by this compound.

Potential Areas of Investigation:

Novel Metabolic Pathways: Investigating whether this compound or its metabolites interfere with newly discovered metabolic pathways could reveal unexpected biological activities. nih.govnih.govmdpi.com

Non-Canonical Protein Targets: The human proteome contains many "non-canonical" proteins arising from alternative translation events. nih.govvhio.netmdpi.com It is possible that this compound interacts with such proteins, leading to previously uncharacterized cellular responses. nih.govvhio.netmdpi.com Identifying these interactions could open up new avenues for therapeutic intervention. nih.govvhio.netmdpi.com

By expanding the search for targets beyond well-established pathways, a more comprehensive picture of the compound's mechanism of action can be obtained.

Development of Advanced High-Throughput Screening Assays for Identifying Novel Molecular Targets

To efficiently identify the molecular targets of this compound, the development of robust high-throughput screening (HTS) platforms is essential. These assays can rapidly screen large libraries of proteins or compounds to find binding partners or modulators of the arsenical's activity.

HTS Assay Formats:

Protein Thermal Shift Assays: This technique measures the change in the melting temperature of a protein upon ligand binding, providing a label-free method for identifying interactions. mdpi.com

Reporter Gene Assays: Cell-based reporter assays can be designed to monitor the activity of specific signaling pathways. nih.govthermofisher.comnih.govmdpi.comresearchgate.net A change in the reporter signal in the presence of this compound would indicate that the compound modulates that pathway. nih.govthermofisher.comnih.govmdpi.comresearchgate.net

Luciferase-Based Assays: Luciferase reporter systems can be engineered to assess the inhibition of protein synthesis, a known target of some arsenicals. nih.govresearchgate.net

The implementation of these HTS platforms will accelerate the discovery of novel targets for this compound, providing a foundation for future mechanistic studies and drug development efforts.

Table 2: High-Throughput Screening Platforms for Target Identification
Assay PlatformPrincipleAdvantagesPotential Application for this compound
Protein Thermal Shift AssayMeasures ligand-induced changes in protein stabilityLabel-free, applicable to a wide range of proteinsIdentifying direct binding targets from a purified protein library
Cell-Based Reporter Gene AssayMonitors the activity of a specific promoter linked to a reporter geneProvides information on pathway modulation in a cellular contextScreening for effects on various signaling pathways (e.g., stress response, apoptosis)
In Vitro Translation AssayMeasures the synthesis of a reporter protein (e.g., luciferase) in a cell-free systemAllows for the specific assessment of protein synthesis inhibitionDetermining if the compound directly inhibits the translational machinery

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